molecular formula C9H9N3O2 B065519 (1H-Benzimidazol-2-ylmethyl)carbamic acid CAS No. 175464-16-1

(1H-Benzimidazol-2-ylmethyl)carbamic acid

Cat. No. B065519
M. Wt: 191.19 g/mol
InChI Key: UEITWVYDEIDHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Benzimidazol-2-ylmethyl)carbamic acid, also known as BMCA, is a compound that has gained attention in recent years due to its potential applications in scientific research. BMCA is a derivative of benzimidazole and is synthesized through a multi-step process.

Mechanism Of Action

(1H-Benzimidazol-2-ylmethyl)carbamic acid inhibits the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. By inhibiting this enzyme, (1H-Benzimidazol-2-ylmethyl)carbamic acid can disrupt the pH balance of cancer cells, leading to their death. Additionally, (1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to inhibit the growth of blood vessels in tumors, which can prevent their growth and spread.

Biochemical And Physiological Effects

(1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, (1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to reduce the production of reactive oxygen species, which can help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using (1H-Benzimidazol-2-ylmethyl)carbamic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using (1H-Benzimidazol-2-ylmethyl)carbamic acid is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research on (1H-Benzimidazol-2-ylmethyl)carbamic acid. One area of interest is its potential as a treatment for glaucoma, a disease that affects the optic nerve and can lead to blindness. (1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to reduce intraocular pressure, which is a key factor in the development of glaucoma. Additionally, (1H-Benzimidazol-2-ylmethyl)carbamic acid has been investigated as a potential treatment for cancer, particularly in combination with other chemotherapy drugs. Further research is needed to fully understand the potential applications of (1H-Benzimidazol-2-ylmethyl)carbamic acid in these areas.

Synthesis Methods

(1H-Benzimidazol-2-ylmethyl)carbamic acid is synthesized through a multi-step process that involves the reaction of benzimidazole with chloroacetic acid to form N-(2-chloroacetyl)benzimidazole. This intermediate is then reacted with potassium cyanate to form (1H-benzimidazol-2-ylmethyl)carbamic acid. The final product is obtained through purification by recrystallization.

Scientific Research Applications

(1H-Benzimidazol-2-ylmethyl)carbamic acid has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, and has been investigated as a potential treatment for diseases such as glaucoma and cancer.

properties

CAS RN

175464-16-1

Product Name

(1H-Benzimidazol-2-ylmethyl)carbamic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethylcarbamic acid

InChI

InChI=1S/C9H9N3O2/c13-9(14)10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5H2,(H,11,12)(H,13,14)

InChI Key

UEITWVYDEIDHJH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)O

synonyms

Carbamic acid, (1H-benzimidazol-2-ylmethyl)- (9CI)

Origin of Product

United States

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